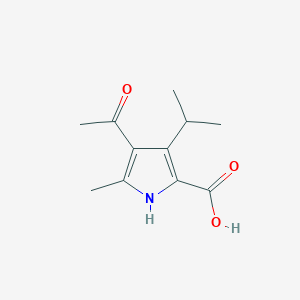

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-acetyl-5-methyl-3-propan-2-yl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-5(2)8-9(7(4)13)6(3)12-10(8)11(14)15/h5,12H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJULLPVWPMCVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C(=O)O)C(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions One common method is the cyclization of appropriate precursors under controlled conditions For instance, starting from a suitable diketone and an amine, the pyrrole ring can be formed through a Paal-Knorr synthesis

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions. The purification process may involve techniques such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid has potential applications in drug development due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyrrole compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Case Study : A study demonstrated that pyrrole derivatives can inhibit certain cancer cell lines by inducing apoptosis. The incorporation of the acetyl and carboxylic acid groups enhances the compound's ability to interact with biological targets, making it a candidate for further medicinal exploration.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

- Alkylation : The compound can undergo alkylation reactions to introduce different substituents.

- Condensation Reactions : It can participate in condensation reactions to form larger heterocyclic compounds.

Data Table: Synthesis Pathways

| Reaction Type | Description | Expected Products |

|---|---|---|

| Alkylation | Reaction with alkyl halides | Alkylated pyrrole derivatives |

| Condensation | Reaction with aldehydes or ketones | Larger heterocycles |

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metals could lead to advancements in catalytic materials.

Research Insight : Preliminary studies suggest that incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The functional groups on the compound allow it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or a chemical process.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent patterns are compared below:

Key Observations:

- Substituent Positionality : The target compound’s acetyl group at position 4 and isopropyl group at position 3 distinguish it from analogs like 4-acetyl-3-methylpyrrole-5-carboxylic acid, where the carboxylic acid is at position 5 . This positional variance may alter electronic properties (e.g., acidity) and steric interactions.

- Halogen vs.

- Biological Activity: Unsubstituted 1H-pyrrole-2-carboxylic acid exhibits QS inhibition by suppressing las/rhl/pqs gene expression in Pseudomonas aeruginosa .

Challenges:

- Steric Hindrance : The isopropyl group in the target compound may complicate reactions at position 3, necessitating optimized conditions for regioselective substitutions.

- Acetyl Group Stability : The acetyl moiety is prone to hydrolysis under acidic/basic conditions, requiring protective strategies during synthesis .

Physicochemical Properties

| Property | Target Compound | 1H-Pyrrole-2-carboxylic acid | 5-Bromo-3,4-dimethyl Derivative |

|---|---|---|---|

| Molecular Weight | 209.24 | 111.10 | 218.05 |

| Hydrogen Bond Donors | 2 (COOH, NH) | 2 (COOH, NH) | 2 (COOH, NH) |

| LogP (Estimated) | ~1.5 (moderate lipophilicity) | ~0.3 (hydrophilic) | ~2.0 (lipophilic) |

| Solubility | Low in water; soluble in DMSO | High in polar solvents | Low in water; soluble in DCM |

Biological Activity

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 1423024-14-9) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrrole-based compounds known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃NO₃, with a molecular weight of 209.24 g/mol. The structure features a pyrrole ring substituted with an acetyl group, a methyl group, and an isopropyl group, contributing to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant anticancer properties. For instance, the compound was tested against A549 human lung adenocarcinoma cells using the MTT assay to evaluate cell viability post-treatment.

The results indicated that while the compound exhibited some cytotoxicity, it was less effective than cisplatin, a standard chemotherapy drug. Further structural modifications may enhance its potency against cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various multidrug-resistant pathogens. In vitro tests showed that while the compound did not demonstrate significant activity against Gram-negative bacteria, it displayed some degree of effectiveness against Gram-positive strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | >64 | No activity |

| Enterococcus faecalis | <64 | Moderate activity |

These findings suggest that while the compound may not be broadly effective as an antimicrobial agent, it could serve as a scaffold for developing derivatives with enhanced activity against resistant strains.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several pyrrole derivatives and evaluated their biological activities. The findings indicated that structural variations significantly influenced anticancer and antimicrobial activities, highlighting the potential for further research into optimizing this compound's structure for improved efficacy .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that pyrrole derivatives could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . However, specific pathways activated by this compound require further elucidation.

- Comparative Analysis : Comparative studies with other pyrrole derivatives showed that modifications such as additional functional groups could enhance biological activity. For example, compounds with electron-donating groups exhibited increased potency against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Basic: What synthetic methodologies are effective for synthesizing 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid?

Answer:

The synthesis of pyrrole carboxylic acids often involves cyclization reactions with diazomethane or electrophilic substitution. A general protocol includes:

- Reagent setup : Reacting precursors (e.g., substituted pyrroles) with diazomethane in dichloromethane at low temperatures (–20°C) for 40–48 hours, followed by triethylamine as a base .

- Purification : Column chromatography using ethyl acetate/hexane (1:4 ratio) to isolate the product, followed by recrystallization from 2-propanol .

- Challenges : Electron-withdrawing groups (e.g., acetyl, carboxylic acid) complicate regioselectivity, requiring careful optimization of reaction conditions .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : For ¹H NMR (400 MHz, DMSO-d₆), expect signals corresponding to aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and exchangeable protons (e.g., carboxylic acid, δ ~12–14 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) typically shows [M+1]⁺ peaks. For example, a related pyrrole derivative exhibited m/z 311.1 .

- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for acetyl and carboxylic acid groups .

Basic: What purification strategies are recommended for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 1:4 ratio) to separate polar impurities .

- Recrystallization : 2-Propanol or ethanol/water mixtures are effective for obtaining high-purity crystals .

- Storage : Store at room temperature in airtight containers to prevent hydrolysis of the acetyl group .

Advanced: How do electron-withdrawing substituents influence regioselectivity during electrophilic substitution in pyrrole synthesis?

Answer:

Strong electron-withdrawing groups (e.g., COOH, COCH₃) at the α-position of the pyrrole ring redirect electrophilic attacks to the β-position (e.g., position 4 instead of 2 or 5). This deviation from typical pyrrole reactivity necessitates:

- Alternative reagents : Radical-type reactions (e.g., tert-butyl hypochlorite) to achieve desired substitution patterns .

- Computational modeling : Predict regioselectivity using density functional theory (DFT) to optimize reaction pathways .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for this compound?

Answer:

- Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .

- Response surface methodology (RSM) : Model interactions between factors (e.g., reaction time vs. reagent concentration) to maximize yield .

- Case study : For a related pyrrole synthesis, a 2³ factorial design reduced experimental runs by 50% while achieving >90% purity .

Advanced: What computational tools aid in designing novel derivatives of this compound?

Answer:

- Reaction path search : Quantum chemical calculations (e.g., Gaussian, ORCA) predict transition states and intermediates, guiding synthetic routes .

- Machine learning (ML) : Train models on existing pyrrole reaction datasets to recommend optimal conditions (e.g., solvent, temperature) .

- Case example : ICReDD’s integrated computational-experimental workflow reduced development time for a pyrrole derivative by 60% .

Advanced: How to resolve contradictions in reported spectroscopic data for this compound?

Answer:

- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 3-methyl-4-(trifluoromethyl)pyrrole-2-carboxylic acid) to identify systematic errors .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., confirming substitution at position 3 vs. 4) .

- Collaborative databases : Use platforms like Cambridge Structural Database (CSD) to benchmark experimental results .

Advanced: What strategies mitigate decomposition of the acetyl group during storage?

Answer:

- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of the acetyl moiety .

- Lyophilization : Freeze-drying under inert atmospheres (e.g., N₂) enhances long-term stability .

- Analytical monitoring : Regular HPLC checks (C18 columns, 2.0 µL injection volume) detect degradation products early .

Advanced: How to evaluate the bioactivity of this compound in drug discovery pipelines?

Answer:

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

- Structural analogs : Compare with 4-aryloyl-pyrrole derivatives, which show enhanced binding affinity due to hydrophobic interactions .

Advanced: What are the limitations of current synthetic routes, and how can they be addressed?

Answer:

- Low yields : Caused by competing side reactions (e.g., over-acetylation). Solutions include flow chemistry for precise temperature control .

- Scalability issues : Batch processes struggle with exothermic steps. Switch to continuous reactors for safer scale-up .

- Green chemistry : Replace dichloromethane with bio-based solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.